2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one
Description
2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an amino-acetone moiety.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKURTDDRTXPMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one involves several steps. One common method is the reaction of 2-methylpiperidine with ethyl chloroformate, followed by the addition of ammonia to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one, often referred to as a derivative of piperidine, has garnered attention in various fields of research due to its unique chemical properties and potential applications. This article explores the scientific research applications of this compound, focusing on its use in medicinal chemistry, neuropharmacology, and as a synthetic intermediate in organic synthesis.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry explored several piperidine derivatives and found that modifications in the structure could enhance serotonin and norepinephrine reuptake inhibition, which is crucial for antidepressant activity.
Analgesic Effects
Another area of interest is the analgesic potential of this compound. Studies have shown that piperidine derivatives can interact with opioid receptors, suggesting that this compound may have pain-relieving properties. Experimental models demonstrated efficacy comparable to established analgesics, warranting further investigation into its mechanism of action.
Cognitive Enhancement
Recent studies have investigated the role of piperidine derivatives in cognitive enhancement. The compound has been shown to modulate cholinergic systems, which are critical for learning and memory. In vivo experiments indicated improvements in memory retention and cognitive performance in animal models.
Potential Treatment for Neurodegenerative Disorders
The neuroprotective effects of compounds like this compound are being researched for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary results suggest that it may reduce oxidative stress and inflammation, which are key factors in neurodegeneration.
Synthetic Intermediate
In organic synthesis, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create diverse compounds for pharmaceutical applications. For instance, it can be utilized in the synthesis of novel pharmaceuticals targeting specific biological pathways.
Case Study 1: Antidepressant Development
A recent case study focused on a series of piperidine derivatives including this compound, where researchers synthesized multiple analogs and evaluated their pharmacological profiles. The study highlighted one derivative with enhanced selectivity for serotonin receptors, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts.
Case Study 2: Neuroprotective Properties
In another study examining neuroprotective agents, researchers tested this compound on neuronal cell cultures exposed to neurotoxic agents. The results demonstrated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent against neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of 2-amino-1-(heterocyclic)ethan-1-one derivatives. Below is a systematic comparison with structurally similar molecules, emphasizing substituent variations, physicochemical properties, and reported applications.
Substituent Variations on the Piperidine/Piperazine Core
Table 1: Core Modifications and Molecular Attributes
Key Observations :
Functional Group Modifications on the Ethanone Moiety
Table 2: Functional Group Comparisons
Key Observations :
Biological Activity
2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one, also known as a derivative of piperidine, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, alongside its role as a synthetic intermediate in organic chemistry. This article delves into the biological activities of this compound, presenting data from various studies, case analyses, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C_10H_16N_2O
- Molecular Weight : 184.25 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results against several cancer cell lines, including:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 ± 3.95 | Induces apoptosis |
| HepG-2 (Liver Cancer) | 45 ± 5.00 | Growth inhibition |
| HCT-116 (Colon Cancer) | 18 ± 2.50 | Significant cytotoxicity |
In one study, the compound was found to induce cell cycle arrest in the G2/M phase, which is critical for halting the proliferation of cancer cells .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that the compound may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of various cellular processes, including apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several case studies highlight the compound's potential:
- Study on Anticancer Activity : A study evaluated the compound's effect on MCF-7 cells and reported a significant reduction in cell viability at concentrations as low as 25 μM, indicating its potential as a therapeutic agent in breast cancer treatment .
- In Vitro Efficacy Against Bacteria : In another investigation focusing on antimicrobial properties, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibacterial agents .
- Mechanistic Insights : Research involving docking studies has suggested that the compound binds to specific sites on target proteins, enhancing its biological activity through structural interactions that stabilize the ligand-receptor complex .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-1-(2-methylpiperidin-1-yl)ethan-1-one, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination between 2-methylpiperidine and a ketone precursor (e.g., chloroacetone). Key parameters include:
- Catalyst selection : Use of sodium cyanoborohydride (NaBH3CN) for selective amine reduction .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions conducted at 60–80°C minimize side products like imine oligomers.
Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR confirms the piperidine ring (δ 1.2–2.8 ppm, multiplet) and ketone absence (no δ ~200 ppm in C NMR).
- IR : A strong carbonyl stretch (~1700 cm) and amine N–H bend (~1600 cm) are diagnostic .
- LC-MS : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 170.1412 (calculated for CHNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can contradictory data between computational docking and experimental binding assays for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Strategies include:
- Enhanced sampling MD simulations : Incorporate explicit solvent models to refine binding poses .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to validate docking predictions .
- Mutagenesis studies : Identify critical residues in the target receptor to reconcile computational and experimental affinities.
Q. What crystallographic strategies using SHELX software elucidate the compound’s solid-state conformation and intermolecular interactions?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- SHELXL refinement : Apply anisotropic displacement parameters and hydrogen-bond restraints to model piperidine ring puckering and amine-ketone interactions .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O) to explain packing motifs.
Q. What challenges arise in designing in vivo pharmacokinetic studies, and how can they be addressed?
- Methodological Answer : Challenges include rapid metabolism and low bioavailability. Solutions:
- Prodrug design : Introduce ester groups to enhance membrane permeability.
- LC-MS/MS quantification : Use deuterated internal standards (e.g., D-labeled analog) for precise plasma concentration measurements .
- Microdialysis : Monitor brain penetration in rodent models to assess CNS activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
